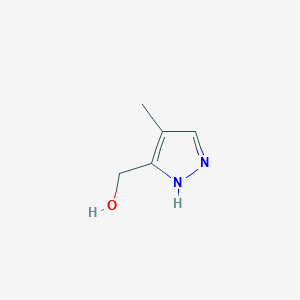

(4-Methyl-1H-pyrazol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQGLPRCMHFDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Yl Methanol and Its Analogs

Classical and Contemporary Synthetic Routes to Pyrazole (B372694) Alcohols

The synthesis of pyrazole alcohols often involves the initial construction of the pyrazole core, followed by functional group manipulation to introduce the hydroxymethyl group. Several foundational and modern methods are employed to achieve this.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. This approach, known as the Knorr pyrazole synthesis, forms the backbone of many synthetic routes.

Key 1,3-dicarbonyl precursors are reacted with hydrazines to yield the pyrazole core. researchgate.net The reaction's versatility allows for the use of various substituted hydrazines and dicarbonyl compounds, enabling the synthesis of a diverse range of pyrazole derivatives. For instance, the condensation of 1,3-diketones with hydrazine at ambient temperature can produce pyrazoles with good yields and regioselectivity. derpharmachemica.com Similarly, α,β-unsaturated ketones can react with hydrazine derivatives to form pyrazolines, which are then oxidized to the corresponding pyrazoles. derpharmachemica.com

A notable example involves the reaction of ethyl 2,4-dioxo-4-ferrocenylbutanoate with various arylhydrazines in boiling ethanol. This reaction, catalyzed by a small amount of acetic acid, yields 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylates. google.com These carboxylates can then be further modified to produce pyrazole alcohols.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine | Substituted Pyrazoles | researchgate.netderpharmachemica.com |

| α,β-Unsaturated Ketones | Hydrazine | Pyrazolines (oxidized to Pyrazoles) | derpharmachemica.com |

Reductive Strategies from Pyrazole Carboxylates and Nitriles

A common and effective strategy for synthesizing pyrazole alcohols, including (4-Methyl-1H-pyrazol-3-yl)methanol, involves the reduction of a corresponding pyrazole carboxylic acid or its ester derivative. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters into primary alcohols. igmpublication.orgquora.com This method is not only effective but also widely applicable to various pyrazole scaffolds. For example, esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids have been successfully reduced to the corresponding (1-aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanols using LiAlH₄ in a mixture of tetrahydrofuran (B95107) (THF) and 1,4-dioxane. google.com

Another reducing agent, diisobutylaluminium hydride (DIBAL-H), can also be employed. In one instance, a pyrazole ester was reduced with DIBAL-H to yield the corresponding hydroxymethyl-pyrazole derivative. google.com Furthermore, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbonitrile has been reduced to the corresponding pyrazole-3-carbaldehyde using diisobutylaluminium hydride, which can then be further reduced to the alcohol. google.com

Table 2: Reduction of Pyrazole Derivatives to Alcohols

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-Aryl-5-ferrocenyl-1H-pyrazole-3-carboxylate ester | LiAlH₄ | (1-Aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol | google.com |

| Pyridyl-pyrazole-4-carboxylate ester | DIBAL-H | Hydroxymethyl-(3-pyridyl)pyrazole | google.com |

| General Carboxylic Acids/Esters | LiAlH₄ | Primary Alcohols | igmpublication.orgquora.com |

Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.com These reactions are particularly useful for creating diverse libraries of pyrazole derivatives.

Various MCRs, involving three or four different starting materials, have been developed for pyrazole synthesis. chemicalbook.comresearchgate.net A common four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303). google.com These reactions can be catalyzed by various substances, including piperidine (B6355638) or even performed under catalyst-free conditions using methods like ultrasonic irradiation. google.com

For example, a four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile, catalyzed by piperidine in an aqueous medium, can efficiently produce pyrano[2,3-c]pyrazole derivatives. mdpi.com Another approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water to synthesize 1-H-pyrazole derivatives. researchgate.net These MCRs provide a powerful platform for accessing a wide array of functionalized pyrazoles, which can then be converted to the desired pyrazole alcohols.

Targeted Synthesis of this compound

The specific synthesis of this compound requires strategies that can control the substitution pattern on the pyrazole ring, particularly the placement of the methyl group at the C4 position and the hydroxymethyl group at the C3 position.

Elaboration from Pre-functionalized Pyrazole Intermediates

A key strategy for synthesizing the target molecule is to start with a pyrazole ring that already possesses a functional group at the 3-position, which can then be chemically transformed into a hydroxymethyl group. Pyrazole-3-carboxylic acids or their esters are ideal precursors for this approach.

The synthesis can begin with the formation of a pyrazole-3-carboxylate, for instance, through the cyclocondensation of a β-keto ester with a hydrazine derivative. nih.gov This pyrazole ester can then be reduced to the corresponding primary alcohol. As detailed in section 2.1.2, strong reducing agents like LiAlH₄ are highly effective for this transformation. google.comigmpublication.orgquora.com

For example, a synthetic sequence could involve:

Synthesis of a 4-methyl-1H-pyrazole-3-carboxylate ester.

Reduction of the ester group at the C3 position using LiAlH₄ to yield this compound.

This stepwise approach allows for the secure placement of the hydroxymethyl group at the desired C3 position of the pyrazole ring.

Regioselective Introduction of the Methyl Group at C4

The introduction of a methyl group specifically at the C4 position of the pyrazole ring is a crucial step in the synthesis of this compound. The C4 position of the pyrazole ring is known to be electron-rich and thus susceptible to electrophilic attack. quora.com

One potential route is to perform a Vilsmeier-Haack reaction on a pyrazole substrate. This reaction introduces a formyl group (-CHO) at the C4 position. igmpublication.orgresearchgate.netarkat-usa.orgrsc.org The resulting 4-formylpyrazole can then be a versatile intermediate. While the formyl group can be reduced to a hydroxymethyl group, it can also be reduced completely to a methyl group through reactions like the Wolff-Kishner or Clemmensen reduction, although this would require subsequent functionalization at C3. A more direct approach would be to start with a C3-functionalized pyrazole, introduce the formyl group at C4, and then selectively reduce the formyl group.

Another strategy involves building the pyrazole ring with the C4-methyl group already in place. For instance, the reaction of 1,1,3,3-tetraethoxy-2-methyl-propane with hydrazine or a hydrazonium salt is a known method for producing 4-methylpyrazole (B1673528). chemicalbook.comgoogle.com This 4-methylpyrazole could then be functionalized at the C3 position.

Furthermore, C4-halo-pyrazoles can serve as precursors for introducing a methyl group via cross-coupling reactions. Palladium-catalyzed coupling reactions, for instance, are powerful tools for C-C bond formation on heterocyclic rings. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,3,3-tetraethoxy-2-methyl-propane |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-3-carboxylates |

| 4-Methylpyrazole |

| 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbonitrile |

| Aldehyde |

| (1-Aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol |

| Benzaldehyde |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethyl 2,4-dioxo-4-ferrocenylbutanoate |

| Ethyl acetoacetate |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine-HCl |

| Hydroxymethyl-(3-pyridyl)pyrazole |

| Lithium aluminum hydride (LiAlH₄) |

| Malononitrile |

| Piperidine |

| Pyrazole-3-carbaldehyde |

| Pyrazole-3-carboxylic acid |

| Pyrazole-3-methanol |

| Pyrazoline |

| Pyrano[2,3-c]pyrazole |

| Tetrahydrofuran (THF) |

Synthetic Routes to the Hydroxymethyl Group at C3

The introduction of a hydroxymethyl group at the C3 position of the 4-methyl-1H-pyrazole core is a key synthetic challenge that is typically addressed through a multi-step process. A common and effective strategy involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester group at the C3 position, which is then subsequently reduced to the desired alcohol.

A plausible and widely utilized approach begins with the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. To obtain the specific substitution pattern of this compound, a suitable starting material is an alkyl 2-methyl-3-oxobutanoate (a derivative of acetoacetic ester). The reaction of this β-ketoester with hydrazine hydrate leads to the formation of the pyrazole ring. This cyclization reaction is a cornerstone of pyrazole synthesis.

The resulting intermediate from this reaction is ethyl 4-methyl-1H-pyrazole-3-carboxylate. The final step in this sequence is the reduction of the ester group to a primary alcohol. This transformation is reliably achieved using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or under gentle reflux, followed by a careful aqueous workup to quench the excess reducing agent and liberate the final product, this compound.

An alternative to this sequence involves the synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid. This acid can be prepared through similar cyclocondensation methods or by hydrolysis of the corresponding ester. dergipark.org.tr The carboxylic acid is then reduced to the hydroxymethyl group. While LiAlH₄ can also be used for this reduction, other reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are also effective and can sometimes offer better functional group tolerance.

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing heterocyclic compounds like pyrazoles. These strategies include the use of transition-metal catalysis, adherence to green chemistry principles, and precise control over reaction selectivity.

Transition-Metal Catalyzed Methodologies for Pyrazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for pyrazole synthesis, offering novel pathways that often proceed with high efficiency and selectivity. uni.luuni.lu These methods can be broadly categorized into two main approaches: catalytic cyclization reactions to form the pyrazole ring and post-synthetic functionalization of a pre-formed pyrazole core.

One of the most significant advancements is the direct C-H functionalization of pyrazoles, which avoids the need for pre-functionalized starting materials. nih.gov Transition metals such as palladium (Pd), rhodium (Rh), and copper (Cu) are frequently employed to catalyze these reactions. For instance, palladium catalysts can facilitate the direct arylation, alkenylation, and alkynylation of pyrazole C-H bonds, allowing for the introduction of various substituents with high regioselectivity. nih.gov The inherent electronic properties of the pyrazole ring, along with the use of directing groups, can guide the functionalization to specific positions. nih.gov

In addition to C-H functionalization, transition metals are used to catalyze cyclization reactions. For example, iron(III)-based ionic liquids have been utilized as efficient and reusable homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. thieme.de This method represents a significant improvement over traditional acid-catalyzed condensation reactions, which often require harsh conditions.

Table 1: Comparison of Transition-Metal Catalyzed Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) complexes | Direct C-H Arylation | Pyrazoles, Aryl halides | Avoids pre-functionalization, high regioselectivity. | nih.gov |

| Rhodium (Rh) complexes | [4+3] Annulation | 1-Phenylpyrazolidinones, Propargyl alcohols | High atom-economy, synthesis of fused systems. | rsc.org |

| Iron(III)-based Ionic Liquid | Condensation/Cyclization | 1,3-Diketones, Hydrazines | Mild room temperature conditions, catalyst is reusable. | thieme.de |

| Copper (Cu) nanoparticles | Click Reaction (Cycloaddition) | Azides, Alkynes | High yields, often in green solvents like water. | nih.gov |

Green Chemistry Principles in Pyrazolylmethanol Production

The integration of green chemistry principles into the synthesis of pyrazole derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. researchgate.netwikipedia.org These principles are being applied to the synthesis of pyrazolylmethanols and related compounds to develop more sustainable manufacturing routes.

Key areas of improvement include the use of environmentally benign solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. medchemexpress.com Water has emerged as a preferred solvent for many pyrazole syntheses due to its low cost, non-toxicity, and non-flammability. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are particularly well-suited for aqueous media and contribute to higher atom economy and reduced waste.

The use of heterogeneous catalysts, such as nano-sized metal oxides, is another important green strategy. nih.gov For instance, nano-ZnO has been reported as an efficient and recyclable catalyst for the synthesis of 1,3,5-substituted pyrazoles. researchgate.net These solid catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. Furthermore, alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. nih.gov

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) with water, ethanol, or glycerol. | Taurine-catalyzed synthesis of pyrano[2,3-c]pyrazoles in water. | researchgate.net |

| Catalysis | Employing reusable heterogeneous or biocatalysts instead of stoichiometric reagents. | Nano-ZnO catalyzed condensation of hydrazines and dicarbonyls. | researchgate.net |

| Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles. | wikipedia.org |

| Atom Economy | Designing multicomponent reactions where most atoms from the reactants are incorporated into the final product. | One-pot, three-component synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). | nih.gov |

Chemo- and Regioselectivity Control in Pyrazole Functionalization

Controlling the chemo- and regioselectivity is a critical aspect of pyrazole chemistry, ensuring that functional groups are introduced at the desired positions on the heterocyclic ring. nih.gov The pyrazole ring has multiple reactive sites, and the outcome of a reaction is often influenced by a subtle interplay of electronic effects, steric hindrance, and reaction conditions.

In the synthesis of substituted pyrazoles via cyclocondensation, the regioselectivity is primarily determined by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative. For example, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially yield two different regioisomers. The reaction conditions, such as pH, can often be tuned to favor the formation of one isomer over the other.

For the functionalization of a pre-existing pyrazole ring, directing groups play a crucial role in controlling regioselectivity. The nitrogen atom at the N2 position can act as a directing group in transition-metal-catalyzed C-H functionalization, typically directing the reaction to the C5 position. nih.gov Conversely, the C4 position is the most nucleophilic carbon and is susceptible to electrophilic aromatic substitution. By carefully choosing the catalyst, directing group, and reaction conditions, chemists can selectively functionalize the C3, C4, or C5 positions of the pyrazole ring. For instance, a regioselective route to C3-hydroxyarylated pyrazoles has been developed through the reaction of pyrazole N-oxides with arynes, a method that does not require blocking groups at the C4 or C5 positions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1h Pyrazol 3 Yl Methanol

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of two adjacent nitrogen atoms and the substituents on the carbon atoms. nih.gov In (4-Methyl-1H-pyrazol-3-yl)methanol, the methyl and hydroxymethyl groups further modulate the ring's electronic properties and steric accessibility.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including pyrazoles. wikipedia.org The outcome of such reactions on substituted pyrazoles is dictated by the directing effects of the existing substituents. The pyrazole ring itself is considered electron-rich, which generally facilitates electrophilic attack.

For this compound, the directing effects of the methyl and hydroxymethyl groups, along with the inherent reactivity of the pyrazole nucleus, determine the position of electrophilic attack. The nitrogen atoms in the pyrazole ring can be protonated or coordinate to Lewis acids, which can deactivate the ring towards electrophilic substitution. wikipedia.org

Research on related pyrazole systems provides insights into the expected substitution patterns. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. nih.gov However, in the case of this compound, the C4 position is already occupied by a methyl group. Therefore, electrophilic attack would be directed to other available positions, influenced by the electronic and steric factors of the methyl and hydroxymethyl groups. Studies on similar 1-(pyrimidin-4-yl)pyrazol-5(4H)-one derivatives have shown that electrophilic substitution occurs exclusively at the C4 atom of the pyrazole ring. researchgate.net

| Reactant | Electrophile | Major Product(s) | Reference |

|---|---|---|---|

| 1,3-Disubstituted Pyrazole | Generic (E+) | 4-Substituted Pyrazole | nih.gov |

| 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole | Various Electrophiles | Exclusive substitution at C4 | researchgate.net |

Nucleophilic Additions and Ring Transformations

While electrophilic substitution is common for electron-rich aromatic systems, pyrazoles can also undergo nucleophilic attack, particularly at positions 3 and 5, especially if the ring is activated by electron-withdrawing groups. nih.gov The hydroxymethyl group at the 3-position of this compound could potentially influence such reactions.

Nucleophilic addition to the pyrazole ring itself is less common unless the ring is quaternized or bears strong electron-withdrawing groups. However, the pyrazole nitrogen can act as a nucleophile. For instance, pyrazole and methanol (B129727) have been shown to participate in nucleophilic additions to 2-pyrimidinecarbonitrile, leading to the in situ formation of new ligands. researchgate.net

Direct C-H Functionalization and Annulation Reactions

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to constructing complex molecules. For pyrazoles, direct C-H functionalization represents a powerful tool for diversification.

While specific studies on the direct C-H functionalization of this compound are not extensively detailed in the provided results, related research on pyrazole derivatives highlights the potential pathways. For instance, transition-metal-catalyzed C-H activation is a well-established strategy for functionalizing heterocyclic compounds. These reactions can lead to the introduction of various functional groups at specific C-H bonds of the pyrazole ring.

Annulation reactions, where a new ring is fused onto the pyrazole core, are also a key aspect of pyrazole chemistry. These reactions often proceed through initial functionalization followed by intramolecular cyclization. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized from 5-aminopyrazoles, demonstrating the construction of fused heterocyclic systems. ekb.eg

Chemical Transformations of the Methanol Moiety

The methanol group attached to the C3 position of the pyrazole ring provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the methanol moiety in this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product.

Oxidation to Aldehydes: Mild oxidizing agents are required for the selective conversion of the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations in organic synthesis. The resulting 4-methyl-1H-pyrazole-3-carbaldehyde is a valuable intermediate for further synthetic elaborations. umich.edu

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), are typically used to oxidize primary alcohols directly to carboxylic acids. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several fungicides. thieme.dewikipedia.org The oxidation of an acetyl pyrazole with NaOCl has also been reported as a clean method to obtain the corresponding carboxylic acid. thieme.de

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound (hypothetical) | PCC, Dess-Martin Periodinane | 4-Methyl-1H-pyrazole-3-carbaldehyde | umich.edu |

| Acetyl pyrazole | NaOCl | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | thieme.de |

| Ethyl ester of difluoroacetoacetic acid derivative | NaOH (hydrolysis) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | wikipedia.org |

Derivatization via Esterification and Etherification Protocols

The hydroxyl group of the methanol moiety is amenable to derivatization through esterification and etherification reactions, providing access to a broad range of functionalized pyrazole derivatives.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, yields the corresponding esters. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing specific functionalities. The synthesis of pyrazole-4-carboxylic acid esters is a well-documented process. google.com

Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups.

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored properties for various applications.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that allows for the structural elaboration of the molecule through nucleophilic substitution reactions. Although the hydroxyl group itself is a poor leaving group, it can be activated under various conditions to facilitate its displacement by a wide range of nucleophiles.

One of the most common transformations is the conversion of the alcohol to the corresponding halide. For instance, the treatment of this compound with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, is expected to yield 3-(chloromethyl)-4-methyl-1H-pyrazole. The existence and synthesis of this chloro derivative and its hydrochloride salt are documented, confirming that nucleophilic substitution at the hydroxymethyl group is a viable synthetic route. chemicalbook.comresearchgate.netbiosynth.comuni.lu The resulting 3-(chloromethyl)-1H-pyrazole is itself a valuable synthetic intermediate, as the chloromethyl group is highly reactive towards further nucleophilic displacement, making it a versatile building block in organic synthesis. ontosight.ai

A powerful and widely used method for achieving nucleophilic substitution of alcohols is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to a diverse array of products, including esters, phenyl ethers, and thioethers, under mild conditions. organic-chemistry.org In the context of this compound, the Mitsunobu reaction would proceed by the activation of the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This in situ activation forms a phosphonium (B103445) intermediate, which is then readily displaced by a suitable nucleophile. The reaction generally proceeds with a clean inversion of stereochemistry at the carbon center, although this is not a factor for the primary alcohol in this compound. organic-chemistry.org

The scope of nucleophiles that can be employed in the Mitsunobu reaction is broad, provided they are sufficiently acidic (typically pKa < 15) to protonate the azodicarboxylate reagent. organic-chemistry.org This includes carboxylic acids to form esters, phenols to form aryl ethers, and thiols to form thioethers. For nitrogen nucleophiles, derivatives such as phthalimide (B116566) or hydrazoic acid are often used, which can then be converted to primary amines. organic-chemistry.org

A representative, though not exhaustive, list of potential nucleophilic substitution reactions at the hydroxyl group of this compound is presented in the table below.

| Reagent(s) | Product | Reaction Type |

| SOCl₂ or (COCl)₂ | 3-(Chloromethyl)-4-methyl-1H-pyrazole | Halogenation |

| PBr₃ | 3-(Bromomethyl)-4-methyl-1H-pyrazole | Halogenation |

| R-COOH, PPh₃, DEAD | 3-(Acyloxymethyl)-4-methyl-1H-pyrazole | O-Alkylation (Esterification) |

| Ar-OH, PPh₃, DEAD | 3-(Aryloxymethyl)-4-methyl-1H-pyrazole | O-Alkylation (Etherification) |

| R-SH, PPh₃, DEAD | 3-[(Alkylthio)methyl]-4-methyl-1H-pyrazole | S-Alkylation |

| Phthalimide, PPh₃, DEAD | N-{[4-Methyl-1H-pyrazol-3-yl]methyl}phthalimide | N-Alkylation |

Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact molecule are not extensively reported, valuable insights can be drawn from analogous pyrazole systems and general principles of organic reactivity.

Elucidation of Reaction Pathways

The pathway of a nucleophilic substitution reaction at the hydroxymethyl group of this compound is highly dependent on the reaction conditions and the nature of the reagents employed.

In the case of halogenation using reagents like thionyl chloride, the reaction likely proceeds through the formation of a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride ion, leading to the formation of 3-(chloromethyl)-4-methyl-1H-pyrazole and the evolution of sulfur dioxide and hydrogen chloride gas. This pathway is classified as an SNi (substitution, nucleophilic, internal) mechanism, often with retention of configuration, though this is not relevant for a primary alcohol.

For reactions following the Mitsunobu protocol, the pathway is well-established. organic-chemistry.org The initial step involves the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. This highly reactive species then protonates the alcohol, leading to the formation of an alkoxyphosphonium salt. This salt is a key intermediate where the hydroxyl group has been converted into an excellent leaving group (triphenylphosphine oxide). The conjugate base of the acidic nucleophile then displaces the triphenylphosphine oxide in a classic SN2 fashion.

The electronic properties of the pyrazole ring can also influence the reaction pathways. The nitrogen atoms in the ring can be protonated or engage in resonance, which can affect the nucleophilicity of the ring and the reactivity of its substituents. For instance, in the regiocontrolled synthesis of related pyrazole derivatives, the resonance effects of substituents on the pyrazole ring have been shown to play a significant role in directing the outcome of the reaction. acs.org

Characterization of Reaction Intermediates and Transition States

The direct experimental characterization of reaction intermediates and transition states is often challenging due to their transient nature. However, computational studies and indirect experimental evidence from related systems provide a detailed picture of these species.

In the Mitsunobu reaction of this compound, the key intermediates are the aforementioned betaine and the alkoxyphosphonium salt. These intermediates are generally not isolated but their existence is supported by a wealth of mechanistic studies on a wide variety of substrates.

For a direct SN2 displacement on the activated hydroxyl group, the reaction proceeds through a single, concerted transition state. In this transition state, the incoming nucleophile is forming a new bond to the methylene (B1212753) carbon, while the leaving group (e.g., the activated hydroxyl group) is simultaneously breaking its bond.

Computational studies on analogous nucleophilic substitution reactions involving pyrazole derivatives have provided valuable insights into the nature of the transition states. For example, in the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a possible SN2-type transition state was proposed where a deprotonated pyrazole species acts as the nucleophile to displace a fluoride (B91410) leaving group. mdpi.com The activation energy for this process was calculated, providing a quantitative measure of the energy barrier for the reaction. mdpi.com It was noted that using the deprotonated form of 4-methylpyrazole (B1673528) as the nucleophile resulted in a slightly lower activation energy, consistent with it being a better nucleophile. mdpi.com

The table below summarizes the key intermediates and transition state types for the primary nucleophilic substitution reactions of this compound.

| Reaction | Key Intermediate(s) | Transition State Type |

| Halogenation (e.g., with SOCl₂) | Chlorosulfite ester | SNi-like |

| Mitsunobu Reaction | Betaine, Alkoxyphosphonium salt | SN2 |

| Direct SN2 Displacement | None (concerted) | SN2 |

Derivatization and Structural Diversity of 4 Methyl 1h Pyrazol 3 Yl Methanol Derivatives

Construction of Fused Pyrazole (B372694) Systems

The pyrazole ring of (4-Methyl-1H-pyrazol-3-yl)methanol serves as a versatile foundation for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups, intramolecular or intermolecular cyclization reactions can be initiated to form bicyclic scaffolds such as pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a significant structural motif found in many biologically active molecules and kinase inhibitors. nih.govnih.gov The synthesis of this scaffold typically proceeds from an aminopyrazole precursor, which undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent in what is known as the Friedländer annulation.

To utilize this compound as a starting material for a pyrazolo[3,4-b]pyridine derivative, it must first be converted into a suitable aminopyrazole. A plausible synthetic route involves the nitration of the pyrazole ring, likely at the less sterically hindered 5-position, followed by reduction of the nitro group to an amine. The pyrazole ring system is generally amenable to electrophilic substitution reactions like nitration. nih.gov The resulting 5-amino-4-methyl-1H-pyrazol-3-yl derivative can then be reacted with various dicarbonyl compounds.

For instance, the reaction of a 5-aminopyrazole with an alkynyl aldehyde in the presence of a catalyst can trigger a cascade cyclization to yield the pyrazolo[3,4-b]pyridine framework. nih.gov This method offers a pathway to diversified pyrazolo[3,4-b]pyridine structures.

Formation of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are another important class of fused heterocycles. Their synthesis is most commonly achieved through a one-pot, multicomponent reaction. nih.govrsc.orgtandfonline.com This reaction typically involves the condensation of a pyrazol-5-one derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile. nih.govnih.gov

For this compound to be a viable precursor for this synthesis, it would need to be converted into a 4-methyl-1H-pyrazol-5-one. Standard syntheses of pyrazol-5-ones often start from β-ketoesters (like ethyl acetoacetate) and hydrazine (B178648). tandfonline.com Converting this compound, which already possesses the C4-methyl substitution, into the required pyrazol-5-one intermediate is not a commonly documented transformation.

However, once the appropriate pyrazol-5-one is obtained, the multicomponent reaction provides an efficient route to the pyrano[2,3-c]pyrazole core. A variety of catalysts, including environmentally benign options like copper oxide nanoparticles or silicotungstic acid, can be employed to facilitate this transformation, often in green solvents like water or ethanol. tandfonline.comjsynthchem.com One approach even utilizes benzyl (B1604629) alcohols directly in a four-component reaction, where the alcohol is first oxidized in situ to the required aldehyde component. acs.org

Introduction of Diverse Functionalities onto the Pyrazole Ring

Direct functionalization of the pyrazole ring of this compound or its derivatives allows for the introduction of a wide array of chemical groups, which can significantly alter the molecule's properties. Key strategies include halogenation followed by cross-coupling, and the incorporation of nitrogen, carbonyl, and carboxyl functionalities.

Halogenation and Halogen-Mediated Coupling Reactions

Halogenation of the pyrazole ring is a crucial first step for further functionalization, particularly for palladium-catalyzed cross-coupling reactions. The pyrazole ring is susceptible to electrophilic halogenation, typically occurring at the C4 or C5 position. researchgate.net For the C4-methylated starting material, halogenation is expected to occur at the C5-position. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly used for this purpose under mild conditions. researchgate.net For example, fluorination of 4-methyl-substituted pyrazoles has been achieved using Selectfluor®. mdpi.com

Once a halogen atom (e.g., bromo or iodo) is installed at the 5-position, the resulting (5-halo-4-methyl-1H-pyrazol-3-yl)methanol derivative becomes a versatile substrate for various cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling can be used to introduce new aryl or heteroaryl groups. A study on 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles demonstrated sequential iodination at the 4-position followed by Negishi cross-coupling to introduce aryl substituents. rsc.org Similarly, the halogenated intermediate can undergo amination reactions, as shown in the palladium-catalyzed amination of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. rsc.org

Amination and Amidation Strategies

The introduction of nitrogen-containing functional groups, such as amino and amide moieties, can profoundly influence the biological and chemical properties of the pyrazole scaffold.

Amination: Direct C-H amination of a pyrazole ring is challenging. A more established route to aminopyrazoles involves the nitration of the pyrazole ring, followed by the chemical reduction of the resulting nitro group. nih.gov For this compound, nitration would likely yield a 5-nitro derivative, which can then be reduced to 5-amino-(4-methyl-1H-pyrazol-3-yl)methanol using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This aminopyrazole can then be a key intermediate for further derivatization, including the construction of fused rings as discussed previously. An alternative, known as reductive amination, can convert a carbonyl group (an aldehyde or ketone) into an amine. youtube.comyoutube.com

Amidation: The formation of an amide bond typically requires the reaction of a carboxylic acid derivative with an amine. Therefore, the primary alcohol of this compound must first be oxidized to a carboxylic acid, yielding 4-Methyl-1H-pyrazole-3-carboxylic acid. This transformation is discussed in the following section. Once the carboxylic acid is obtained, it can be activated, for example by converting it to an acid chloride with thionyl chloride, or by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). mdpi.comnih.gov The activated species then readily reacts with a primary or secondary amine to form the corresponding pyrazole-3-carboxamide. nih.govnih.govgoogle.comgoogle.com

Incorporation of Carbonyl and Carboxyl Derivatives

The hydroxymethyl group at the C3 position of the title compound is a prime site for oxidation to introduce carbonyl (aldehyde) and carboxyl (carboxylic acid) functionalities. These derivatives are valuable synthetic intermediates themselves.

The selective oxidation of the primary alcohol to an aldehyde, yielding 4-methyl-1H-pyrazole-3-carbaldehyde, can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), to prevent over-oxidation to the carboxylic acid.

Further oxidation of either the starting alcohol or the intermediate aldehyde leads to the formation of 4-Methyl-1H-pyrazole-3-carboxylic acid. google.comwikipedia.org This conversion can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The resulting carboxylic acid is a key building block for a range of further derivatives, including the esters and amides mentioned previously. For example, the synthesis of pyrazole-3-carboxylic acids has been reported from various precursors and they serve as key intermediates in the synthesis of fungicides. nih.govwikipedia.org

Coordination Chemistry of Pyrazolylmethanol Ligands

Design and Synthesis of Metal-Pyrazolylmethanol Complexes

For instance, a notable example involves the synthesis of a palladium(II) complex using a ligand derived from (3,5-dimethyl-1H-pyrazolyl)methanol. The ligand, an adamantyl-containing dipyrazolylmethane amine (Ad-L), was synthesized through a nucleophilic substitution reaction between 1-adamantanemethylamine (B102523) and two equivalents of (3,5-dimethyl-1H-pyrazolyl)methanol. rsc.org The subsequent reaction of this ligand with PdCl₂(NCCH₃)₂ in dry dichloromethane (B109758) quantitatively yielded the corresponding Pd(II) complex, Ad-L-PdCl₂. rsc.org

Another approach involves the creation of tripodal ligands by reacting (pyrazolyl)methanol with bromomethylbenzenes. These ligands have demonstrated the ability to coordinate to a variety of metal centers, including molybdenum, rhenium, and cadmium. core.ac.uk The specific reaction conditions, such as solvent and temperature, play a crucial role in the successful formation and crystallization of these complexes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Pyrazolylmethanol ligands are capable of adopting various coordination modes, a key feature that contributes to their versatility in coordination chemistry. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion.

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom. For pyrazolylmethanol ligands, this would typically involve the nitrogen atom of the pyrazole (B372694) ring.

Bidentate Coordination: Bidentate coordination involves two donor atoms from the ligand binding to the metal. In the case of pyrazolylmethanol derivatives, this can occur in a chelating fashion, involving one nitrogen atom from the pyrazole ring and the oxygen atom of the hydroxyl group, forming a stable chelate ring. Alternatively, ligands incorporating two pyrazolyl moieties can bind in a bidentate N,N fashion. For example, the Ad-L ligand mentioned earlier can potentially bind in a κ²(N,N) fashion, utilizing the two pyrazolyl nitrogen atoms. rsc.org

Polydentate Coordination: Ligands containing multiple pyrazolyl and other donor groups can exhibit polydentate coordination. The Ad-L ligand, for instance, has the potential to act as a κ³(N,N',N) tridentate ligand by coordinating through the two pyrazolyl nitrogens and the central amine nitrogen. rsc.org Similarly, tripodal ligands synthesized from (pyrazolyl)methanol can coordinate facially to metal centers. core.ac.uk

The preferred coordination mode is influenced by several factors, including the steric bulk of the substituents on the ligand, the nature of the metal ion, and the reaction conditions.

Hemilabile Ligand Behavior in Pyrazolylmethanol Derivatives

Hemilability is a characteristic of a polydentate ligand that contains at least two different donor atoms, one of which can reversibly dissociate from the metal center while the other remains coordinated. This "dangling" donor atom can then re-coordinate, often facilitating catalytic processes by creating a vacant coordination site for substrate binding.

Pyrazolylmethanol derivatives that incorporate other donor groups, such as amines, are excellent candidates for exhibiting hemilabile behavior. The co-presence of a tertiary amine and pyrazolyl nitrogen donors in close proximity, as seen in the Ad-L ligand, enhances its hemilability. rsc.org This property provides the ligand with coordinative and conformational flexibility, allowing it to adapt to the changing coordination and geometry of the metal center during a catalytic cycle. rsc.org This dynamic behavior is crucial for the efficiency of many homogeneous catalysts.

Structural Characterization of Coordination Compounds

The definitive identification and detailed structural analysis of newly synthesized coordination compounds are paramount. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Analysis (IR, NMR, UV-Vis) of Metal Complexes

Spectroscopic methods provide valuable information about the bonding and structure of metal complexes in solution and the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N and N-N bonds of the pyrazole ring, as well as the O-H stretching frequency of the methanol (B129727) group upon complexation, can confirm the involvement of these groups in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing diamagnetic metal complexes in solution. The coordination of the ligand to a metal center typically results in a downfield shift of the proton signals of the ligand. For example, in the Ad-L-PdCl₂ complex, the ¹H NMR spectrum showed a downfield shift of 0.1-0.4 ppm for the ligand protons upon coordination to palladium. rsc.org A significant change was observed for the -CH₂- group bridging the central amine and the pyrazolyl group, which appeared as two doublets in the complex compared to a singlet in the free ligand, indicating a more rigid structure upon coordination. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide insights into the electronic transitions within the metal complex, which are influenced by the ligand field. The position and intensity of the absorption bands can help in determining the coordination geometry of the metal center.

Table 1: Selected ¹H NMR Data for Ad-L and Ad-L-PdCl₂

| Proton | Free Ligand (Ad-L) δ (ppm) | Complex (Ad-L-PdCl₂) δ (ppm) | Shift (Δδ, ppm) |

| -CH₂- (amine-pyrazole bridge) | Singlet | 7.11 (d), 5.23 (d) | - |

| Other ligand protons | - | - | 0.1 - 0.4 |

Data sourced from a study on a related (3,5-dimethyl-1H-pyrazolyl)methanol derivative. rsc.org

X-ray Crystallographic Studies of Coordination Geometries

For the Ad-L-PdCl₂ complex, single crystals suitable for X-ray analysis were obtained by slow diffusion of diethyl ether into a dichloromethane solution of the complex. rsc.org The analysis revealed that the Pd(II) center adopts a slightly distorted square planar geometry, which is typical for a d⁸ metal center. rsc.org The ligand coordinates to the palladium in a bidentate fashion through the two pyrazolyl nitrogen atoms.

Table 2: Selected Bond Lengths and Angles for Ad-L-PdCl₂

| Bond | Length (Å) | Angle | Degree (°) |

| Pd-Cl(1) | 2.301(1) | N(1)-Pd-N(4) | 96.8(1) |

| Pd-Cl(2) | 2.312(1) | N(1)-Pd-Cl(1) | 177.3(1) |

| Pd-N(1) | 2.045(3) | N(4)-Pd-Cl(2) | 176.9(1) |

| Pd-N(4) | 2.051(3) | Cl(1)-Pd-Cl(2) | 90.3(1) |

Data sourced from a study on a related (3,5-dimethyl-1H-pyrazolyl)methanol derivative. rsc.org

Catalytic Applications of Pyrazolylmethanol Metal Complexes

The unique structural and electronic properties of metal complexes derived from pyrazolylmethanol and related ligands make them promising candidates for various catalytic applications. The ability to fine-tune the ligand framework allows for the optimization of catalytic activity and selectivity.

Palladium complexes of pyrazolyl-containing ligands have shown significant activity in C-C coupling reactions, such as the Suzuki-Miyaura coupling. The Ad-L-PdCl₂ complex, for example, has been investigated as a catalyst for the Suzuki-Miyaura coupling of aryl bromides with aryl boronic acids in aqueous-organic solvents. rsc.org The study demonstrated that this complex exhibits high catalytic activity, and through a supramolecular approach involving cyclodextrin, the catalyst could be recycled and reused multiple times. rsc.org

Furthermore, fluorinated pyrazole ligands, including fluorinated pyrazolyl alcohols, have been shown to enhance the catalytic effectiveness of metal complexes in carbene transfer reactions. sci-hub.se The increased acidity of the NH proton in fluorinated pyrazoles can lead to more active catalysts. sci-hub.se

The hemilabile nature of certain pyrazolylmethanol-based ligands is also a key feature for catalysis, as it can facilitate the creation of vacant coordination sites necessary for the catalytic cycle to proceed. While specific catalytic applications of complexes of (4-Methyl-1H-pyrazol-3-yl)methanol are not yet widely reported, the promising results obtained with structurally similar ligands suggest that this is a fertile ground for future research.

Role in Homogeneous Catalysis

The application of pyrazolylmethanol-based ligands in homogeneous catalysis is an area of growing interest, with research demonstrating their utility in a range of catalytic transformations, including oxidation and reduction reactions. The presence of both a pyrazole ring and a hydroxylmethyl group allows for the formation of stable metal complexes with unique catalytic properties.

One significant area of application is in the field of oxidation catalysis. Research into iron(III) complexes of tridentate ligands derived from the condensation of pyrazolylmethanol with other nitrogen-containing moieties has shown promise in mimicking the activity of catechol dioxygenase enzymes. These enzymes are crucial in the biodegradation of aromatic compounds. While specific studies on this compound are not extensively documented in this context, the catalytic activity of closely related iron(III)-pyrazolylmethanol complexes provides a strong indication of their potential. These complexes have been shown to catalyze the oxidative cleavage of catechols, a reaction of both biological and industrial importance. The catalytic cycle typically involves the coordination of the catechol substrate to the iron center, followed by activation of molecular oxygen and subsequent cleavage of the catechol ring.

In the realm of reduction catalysis, derivatives of pyrazolylmethanol have been incorporated into sophisticated ligand architectures for iridium-catalyzed reactions. Specifically, bidentate N-heterocyclic carbene (NHC) ligands featuring a pyrazolylmethanol-derived moiety have been synthesized and employed in hydrogenation and transfer hydrogenation reactions. These iridium complexes have demonstrated efficiency in the reduction of various substrates. The pyrazolylmethanol component of the ligand plays a crucial role in modulating the electronic and steric environment of the iridium center, thereby influencing the catalytic activity and selectivity. Furthermore, these iridium-NHC complexes have been explored for their utility in Signal Amplification By Reversible Exchange (SABRE), a technique that utilizes parahydrogen to hyperpolarize substrates for enhanced NMR detection. The ability to fine-tune the ligand structure, including the pyrazolylmethanol fragment, is key to optimizing the performance of these catalysts. nih.govrsc.orgrsc.org

Table 1: Examples of Homogeneous Catalytic Applications of Pyrazolylmethanol-related Ligands

| Catalyst Type | Ligand Type | Metal | Catalytic Reaction | Reference |

| Oxidation Catalyst | Tridentate Pyrazolyl-imine | Iron(III) | Catechol Cleavage | rsc.org |

| Hydrogenation Catalyst | Bidentate Pyrazolyl-NHC | Iridium(I) | Olefin Hydrogenation | nih.gov |

| Transfer Hydrogenation | Bidentate Pyrazolyl-NHC | Iridium(III) | Ketone Reduction | rsc.org |

| SABRE Catalyst | Bidentate Pyrazolyl-NHC | Iridium(I) | Substrate Hyperpolarization | rsc.orgrsc.org |

Exploration in Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in developing industrially viable chemical processes, offering advantages such as catalyst recyclability and ease of product separation. The immobilization of catalytically active metal complexes onto solid supports is a common strategy to achieve this. While the exploration of this compound in heterogeneous catalysis is an emerging field, the inherent properties of pyrazole-based ligands make them attractive candidates for the development of robust and efficient heterogeneous catalysts.

One promising approach involves the incorporation of pyrazolylmethanol ligands into the structure of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The functionalization of MOF ligands with pyrazolylmethanol moieties could create well-defined, catalytically active sites within the porous structure. Although specific research on MOFs constructed with this compound is limited, the broader class of pyrazolate-based MOFs has demonstrated significant catalytic activity in various organic transformations. These materials can act as solid catalysts with high surface area and tunable porosity, making them suitable for a range of applications.

Another strategy for the development of heterogeneous catalysts involves the covalent grafting or adsorption of pre-synthesized metal complexes of this compound onto inert supports such as silica, alumina, or polymers. This approach allows for the retention of the well-defined molecular structure of the catalytic center while providing the benefits of a solid-phase catalyst. The hydroxyl group of this compound offers a convenient anchor point for covalent attachment to functionalized support materials. The resulting solid-supported catalysts could then be employed in fixed-bed reactors or easily recovered from reaction mixtures by simple filtration.

While detailed research findings on the application of this compound in heterogeneous catalysis are still forthcoming, the foundational principles of catalyst immobilization and the known coordination chemistry of pyrazole ligands provide a clear roadmap for future investigations in this area. The development of such heterogeneous catalysts holds the key to unlocking the full potential of this compound in sustainable chemical synthesis.

Table 2: Potential Strategies for Heterogeneous Catalysis using this compound

| Strategy | Support Material | Potential Application |

| Incorporation into MOFs | Various Metal Nodes | Gas-phase catalysis, liquid-phase reactions |

| Covalent Grafting | Silica, Alumina | Continuous flow reactions, fine chemical synthesis |

| Adsorption on Polymers | Polystyrene, Polyacrylates | Batch reactions with easy catalyst recovery |

Computational and Theoretical Investigations of 4 Methyl 1h Pyrazol 3 Yl Methanol and Its Analogs

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and relative stability of molecules. These methods solve the Schrödinger equation, providing detailed information about energy, geometry, and electronic distribution. For pyrazole (B372694) derivatives, these calculations help to understand tautomeric preferences, conformational landscapes, and the influence of substituents on the heterocyclic core. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules like (4-Methyl-1H-pyrazol-3-yl)methanol. eurasianjournals.comeurasianjournals.com This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to perform geometry optimizations, which determine the lowest energy arrangement of atoms, corresponding to the molecule's most stable ground state structure. nih.gov

In a typical DFT study on a pyrazole derivative, a functional, such as B3LYP, is combined with a basis set, like 6-311++G(d,p), to approximate the electronic energy. nih.govresearchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting data provide a precise geometric description of the molecule. For this compound, these calculations would define the planarity of the pyrazole ring and the spatial orientation of the methyl and methanol (B129727) substituents.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrazole Ring (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.41 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.34 | - |

| C3-C(methanol) | 1.51 | - |

| C4-C(methyl) | 1.50 | - |

| N1-N2-C3 | - | 112.0 |

| N2-C3-C4 | - | 106.5 |

| C3-C4-C5 | - | 105.0 |

| C4-C5-N1 | - | 107.5 |

| C5-N1-N2 | - | 109.0 |

| N2-C3-C(methanol)-O | - | Variable (Dihedral) |

Note: The values presented are hypothetical and representative for a generic pyrazole structure optimized using DFT. Actual values for this compound would require specific calculation.

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, a key area of interest is the rotation of the hydroxymethyl (-CH₂OH) group relative to the pyrazole ring. Computational methods can map the potential energy surface (PES) for this rotation, identifying energy minima (stable conformers) and maxima (transition states). nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comjoaquinbarroso.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole Analog A | -6.5 | -0.8 | 5.7 |

| Pyrazole Analog B | -6.2 | -1.1 | 5.1 |

| Pyrazole Analog C | -6.8 | -0.5 | 6.3 |

Note: These values are illustrative and derived from general findings for pyrazole derivatives. Specific values depend on the exact molecule and computational method.

Electronic Properties and Reactivity Descriptors

Beyond geometry, computational methods quantify the electronic landscape of a molecule, providing descriptors that predict its reactivity and interaction patterns. These analyses map charge distribution and orbital interactions, offering a more nuanced understanding of molecular behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. nih.gov For this compound, the MEP map would highlight the nitrogen atoms of the pyrazole ring and the oxygen of the methanol group as regions of high negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group and the N-H proton would be regions of high positive potential (electrophilic sites). researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.govresearchgate.net

A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, also known as hyperconjugation. nih.gov This is achieved by examining the interaction between a filled (donor) NBO, such as a lone pair or a bonding orbital, and an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate stronger electronic delocalization, which contributes to molecular stability. In the context of this compound, NBO analysis can elucidate the intramolecular charge transfer and the nature of hydrogen bonds, which are critical for understanding its self-assembly and interactions with other molecules. uba.arnih.gov

Table 3: Example NBO Donor-Acceptor Interactions in a Pyrazole System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π*(C3-C4) | 18.5 | Lone Pair -> Antibonding π |

| LP(1) O | σ*(C-H) | 2.1 | Lone Pair -> Antibonding σ |

| π(C4-C5) | π*(N2-C3) | 22.0 | π Bond -> Antibonding π |

| σ(N1-H) | σ*(C5-N1) | 3.5 | σ Bond -> Antibonding σ |

Note: This table provides hypothetical examples of interactions and their stabilization energies (E(2)) to illustrate the type of data obtained from NBO analysis.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic characteristics of this compound. By correlating computational data with experimental results, a deeper understanding of the molecular structure and properties can be achieved. DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective in this regard.

Theoretical vibrational analysis allows for the assignment of absorption bands in the experimental Fourier-Transform Infrared (FT-IR) spectrum. The calculation of harmonic vibrational frequencies at the DFT level provides a predicted spectrum that, after appropriate scaling to account for anharmonicity and computational approximations, shows good agreement with experimental data.

For a molecule like this compound, key vibrational modes include:

O-H Stretching: A broad and strong band is predicted in the high-frequency region (typically 3200-3600 cm⁻¹), characteristic of the hydroxyl group, often involved in hydrogen bonding.

N-H Stretching: A moderate to sharp band is expected around 3100-3500 cm⁻¹ for the N-H bond of the pyrazole ring.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazole ring and aliphatic C-H stretching of the methyl and methylene (B1212753) groups are predicted in the 2900-3100 cm⁻¹ range.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring structure typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond in the methanol group is expected in the 1000-1200 cm⁻¹ range.

Table 1: Representative Calculated vs. Experimental FT-IR Wavenumbers (cm⁻¹) for a Pyrazole Analog This table presents typical data for a pyrazole derivative with similar functional groups, as specific experimental data for the title compound is not available in the cited literature.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3200-3600 |

| N-H stretch | 3320 | 3100-3500 |

| Aromatic C-H stretch | 3080 | 3000-3100 |

| Aliphatic C-H stretch | 2960 | 2850-3000 |

| C=N stretch | 1580 | 1550-1620 |

| C=C stretch | 1490 | 1450-1550 |

| C-O stretch | 1050 | 1000-1200 |

The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental spectra to aid in signal assignment and structural confirmation.

For this compound, distinct chemical shifts are predicted for the different protons and carbons:

¹H NMR: The proton of the pyrazole ring (C5-H) is expected to appear in the aromatic region, as are the N-H and O-H protons, which are often broad and their position can be solvent-dependent. The methylene (-CH₂-) and methyl (-CH₃) protons will appear in the aliphatic region.

¹³C NMR: The carbon atoms of the pyrazole ring will have distinct signals in the aromatic region, with the carbon bearing the methanol group (C3) and the methyl group (C4) being significantly influenced by these substituents. The methylene and methyl carbons will appear at higher fields.

Table 2: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Analog This table presents typical data for a pyrazole derivative with similar functional groups, as specific experimental data for the title compound is not available in the cited literature.

| Atom | Calculated ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| N1-H | 12.5 | 12.0-13.5 | C3 | 148.0 | 145-155 |

| C5-H | 7.5 | 7.3-7.8 | C4 | 110.0 | 105-115 |

| O-H | 4.8 | 4.5-5.5 (solvent dependent) | C5 | 130.0 | 128-135 |

| -CH₂- | 4.5 | 4.3-4.8 | -CH₂- | 58.0 | 55-65 |

| -CH₃ | 2.1 | 2.0-2.4 | -CH₃ | 10.0 | 9-15 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (ƒ), which relate to the intensity of the absorption.

The electronic spectrum of pyrazole derivatives is typically characterized by π → π* transitions within the aromatic ring system. For this compound, these transitions are expected to occur in the ultraviolet region. The calculations help in understanding how substituents on the pyrazole ring affect the electronic structure and, consequently, the absorption spectrum. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to determine the nature of the electronic transitions.

Table 3: Representative Calculated Electronic Absorption Data for a Pyrazole Analog This table presents typical data for a pyrazole derivative, as specific experimental data for the title compound is not available in the cited literature.

| Transition | Calculated λmax (nm) | Oscillator Strength (ƒ) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 225 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 205 | 0.28 | HOMO-1 → LUMO (π → π*) |

Investigation of Intramolecular Dynamic Processes (e.g., Prototropy, Silylotropy)

Computational studies are essential for investigating dynamic intramolecular processes that are often difficult to observe experimentally. For pyrazole derivatives, the most significant of these processes is prototropy, specifically the tautomerism involving the migration of a proton between the two nitrogen atoms of the ring.

For this compound, this involves the equilibrium between the 1H- and 2H- tautomers: this compound and (4-Methyl-2H-pyrazol-5-yl)methanol. DFT calculations can model this intramolecular proton transfer and determine the relative stabilities of the two tautomers and the energy barrier of the transition state connecting them.

Studies on substituted pyrazoles have shown that direct intramolecular 1,2-proton transfer has a very high activation energy. ias.ac.in The process is often facilitated by solvent molecules, such as water, which can form a hydrogen-bonded bridge, significantly lowering the energy barrier for an intermolecular proton transfer. nih.gov Computational models incorporating solvent effects (either implicitly through continuum models or explicitly with one or more solvent molecules) demonstrate that the presence of water or other protic solvents creates a much more favorable pathway for tautomerization. ias.ac.innih.gov The relative energies of the tautomers are influenced by the electronic nature of the substituents on the ring. While silylotropy (the migration of a silyl group) is another possible dynamic process, prototropy is the most extensively studied and relevant for this class of compounds.

Synthetic Utility and Advanced Chemical Applications Excluding Prohibited Elements

Role as a Key Building Block in Complex Organic Synthesis

(4-Methyl-1H-pyrazol-3-yl)methanol serves as a fundamental component in the assembly of intricate molecular architectures. The presence of a reactive hydroxyl group and a modifiable pyrazole (B372694) core allows for a wide range of chemical transformations. The pyrazole moiety itself is a significant pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this methanol (B129727) derivative provides a strategic advantage in synthetic design.

The utility of pyrazole-containing building blocks is evident in the synthesis of tris(pyrazolyl)methane (Tpm) ligands. These ligands are crucial in coordination chemistry and have applications in catalysis and biomedical fields. For instance, a derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was synthesized from 4-methylpyrazole (B1673528), showcasing the pyrazole's role in forming complex ligand structures. mdpi.com The synthesis involved a C–F activation strategy, reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole in the presence of potassium hydroxide. mdpi.com This highlights how the pyrazole core can be incorporated into larger, functional molecules.

The structural details of this compound and related compounds are presented in the table below.

| Property | This compound | (4-methyl-3-phenyl-1H-pyrazol-5-yl)methanol | (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol |

| Molecular Formula | C5H8N2O uni.lu | C11H12N2O uni.lu | C7H12N2O uni.lu |

| Molecular Weight | 112.13 g/mol cymitquimica.com | 188.23 g/mol | 140.18 g/mol uni.lu |

| InChIKey | QIQGLPRCMHFDEO-UHFFFAOYSA-N sigmaaldrich.com | MBUYFCPCTRRQQN-UHFFFAOYSA-N uni.lu | PKOTYZJEPQTFRU-UHFFFAOYSA-N uni.lu |

| Physical Form | White to Yellow Solid sigmaaldrich.com | - | - |

| Purity | 95% sigmaaldrich.com | - | - |

Participation in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The pyrazole scaffold, including derivatives of this compound, is frequently employed in such reactions.

For example, the synthesis of 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) is achieved through a three-component reaction involving an aromatic aldehyde and two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-5-pyrazolone. nih.gov This reaction proceeds via a Knoevenagel condensation followed by a Michael addition. While this specific example doesn't directly use this compound, it demonstrates the reactivity of the pyrazole ring system in multicomponent settings. The principles of these reactions can be extended to derivatives of this compound, where the hydroxymethyl group could be protected or modified prior to the MCR.

Another relevant example is the molecular iodine-catalyzed one-pot multicomponent domino reaction for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This reaction brings together aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles, showcasing the utility of substituted pyrazoles in constructing complex heterocyclic systems. rsc.org The versatility of pyrazole derivatives in MCRs is further highlighted by the synthesis of pyrazolo[3,4-b]quinolines from anilines, aromatic aldehydes, and pyrazolones. nih.gov

The following table summarizes key aspects of multicomponent reactions involving pyrazole derivatives.

| Reaction Type | Reactants | Catalyst | Product |

| Synthesis of 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols) | Aromatic aldehydes, 3-methyl-1-phenyl-5-pyrazolone nih.gov | Sodium acetate (B1210297) nih.gov | 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols) nih.gov |

| Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Aromatic aldehydes, 4-hydroxycoumarin derivatives, 3-aminopyrazoles rsc.org | Molecular iodine rsc.org | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones rsc.org |

| Synthesis of Pyrazolo[3,4-b]quinolines | Anilines, Aromatic aldehydes, Pyrazolones nih.gov | L-proline nih.gov | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines nih.gov |

Development of Novel Synthetic Reagents and Methodologies Based on Pyrazolylmethanol Scaffold

The pyrazolylmethanol framework is not only a building block but also a foundation for the development of new reagents and synthetic methods. The combination of the pyrazole ring and the methanol functionality allows for the creation of ligands for catalysis or reagents with specific reactivity.

The synthesis of novel heterocyclic systems often relies on the unique reactivity of pyrazole-based starting materials. For instance, the reaction of pyrazolin-N-thioamides with various ketones leads to the formation of complex thiazole (B1198619) derivatives containing a pyrazole moiety. nih.gov This demonstrates how the pyrazole scaffold can be a key component in the development of synthetic routes to new classes of compounds. The initial pyrazoline is formed from a chalcone, which in turn can be synthesized from a ketone and an aldehyde, showcasing a multi-step synthesis where the pyrazole-containing intermediate is crucial.

Potential in Advanced Material Science as Chemical Precursors

The structural features of this compound and its derivatives suggest their potential as precursors in the field of advanced materials science. The nitrogen-rich pyrazole ring can be a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs). The hydroxymethyl group provides a convenient handle for further functionalization or for anchoring the molecule to a surface or a larger polymer backbone.

While direct examples of this compound being used as a precursor for materials are not extensively documented in the provided search results, the synthesis of tris(pyrazolyl)methane ligands from 4-methylpyrazole is highly relevant. mdpi.com These ligands are known to form stable complexes with a wide range of metal ions. Such complexes can be the fundamental building units for creating porous materials with applications in gas storage, separation, and catalysis. The ability of the pyrazole nitrogen atoms to coordinate with metal centers is a key aspect of this potential application.

Q & A

Q. What are the common synthetic routes for (4-Methyl-1H-pyrazol-3-yl)methanol, and how are reaction conditions optimized?